Enhanced Steric Hindrance vs. Simpler Analogs
2-(3,5-Di-tert-butylphenyl)acetic acid possesses two bulky tert-butyl groups at the 3- and 5-positions of the phenyl ring, which impart a degree of steric hindrance significantly greater than that of mono-substituted analogs like 4-tert-butylphenylacetic acid or the unsubstituted parent phenylacetic acid [1]. This enhanced steric bulk can be exploited to control reaction selectivity and modulate binding interactions, although direct comparative kinetic or binding data for the target compound is currently absent from the accessible literature. The presence of two tert-butyl groups is a defining structural feature that distinguishes this compound from its less substituted counterparts .
| Evidence Dimension | Steric hindrance (number of tert-butyl substituents) |
|---|---|
| Target Compound Data | Two tert-butyl groups (at 3- and 5-positions) |
| Comparator Or Baseline | Phenylacetic acid (zero tert-butyl groups); 4-tert-butylphenylacetic acid (one tert-butyl group) |
| Quantified Difference | Qualitative difference; target compound is substantially more sterically hindered |
| Conditions | Structural analysis; no specific assay |
Why This Matters
The increased steric bulk provides a key handle for controlling molecular conformation and intermolecular interactions, which is a critical design parameter in medicinal chemistry and catalysis.
- [1] Kuujia. Cas no 42288-54-0 (2-(3,5-Di-tert-butylphenyl)acetic acid). https://www.kuujia.com/cas-42288-54-0.html View Source
